LRRK2-IN-1: A Technical Guide to Its Potency and Mechanism of Action
LRRK2-IN-1: A Technical Guide to Its Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, making its kinase activity a key therapeutic target.[1][2][3] LRRK2-IN-1 has been instrumental as a chemical probe to investigate the normal and pathological functions of LRRK2.[2]
Core Concepts of LRRK2 and Inhibition
LRRK2 is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][3][4][5] Its kinase activity is implicated in the pathogenesis of Parkinson's disease, and disease-associated mutations, such as G2019S, often lead to enhanced kinase activity.[1][2] LRRK2-IN-1 acts as an ATP-competitive inhibitor, directly targeting the kinase domain to block its phosphorylation activity.[4] A key downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPase proteins, a process that is effectively blocked by LRRK2-IN-1.[4]
Potency and IC50 Data
LRRK2-IN-1 demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant, with IC50 values typically in the low nanomolar range.[4][6][7]
| LRRK2 Variant | IC50 (nM) | Assay Type |
| LRRK2 (WT) | 13 | Biochemical |
| LRRK2 (G2019S) | 6 | Biochemical |
| LRRK2 (R1441C) | Not specified | Biochemical |
Table 1: Biochemical IC50 values of LRRK2-IN-1 for different LRRK2 variants. Data compiled from multiple sources.[6][7][8]
In cellular assays, LRRK2-IN-1 effectively inhibits LRRK2 activity, often measured by the dephosphorylation of LRRK2 at serine 935 (S935). One study noted that LRRK2-IN-1 inhibited S935 phosphorylation at concentrations of 100 nM and higher in SH-SY5Y neuroblastoma cells.[8]
Kinase Selectivity Profile
A critical feature of a chemical probe is its selectivity. LRRK2-IN-1 has been profiled against a broad panel of kinases and shows a high degree of selectivity for LRRK2.[4]
| Kinase Target | IC50 / EC50 (nM) | Assay Type / Notes |
| DCLK2 | 45 | Biochemical IC50 |
| MAPK7 (ERK5) | 160 | Cellular EC50 for autophosphorylation |
| AURKB | >1000 | Biochemical IC50 |
| CHEK2 | >1000 | Biochemical IC50 |
| MKNK2 | >1000 | Biochemical IC50 |
| MYLK | >1000 | Biochemical IC50 |
| NUAK1 | >1000 | Biochemical IC50 |
| PLK1 | >1000 | Biochemical IC50 |
Table 2: Kinase selectivity profile of LRRK2-IN-1.[4]
Experimental Protocols
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1 using [γ-³²P]ATP and a peptide substrate.[1][4]
1. Reagents and Materials:
-
Kinase Buffer (10x): 200 mM HEPES (pH 7.4), 1500 mM NaCl, 50 mM EGTA, 200 mM β-Glycerol phosphate.[4]
-
Enzyme: Purified, active GST-tagged LRRK2 (WT or mutant).[4]
-
Substrate: Nictide or LRRKtide peptide substrate (e.g., 20 µM final concentration) or Myelin Basic Protein (MBP).[1][4]
-
Inhibitor: LRRK2-IN-1 dissolved in DMSO, prepared in a serial dilution.
-
ATP Stock: 10 mM non-radioactive ATP.[4]
-
Radioactive ATP: [γ-³²P]ATP.[4]
-
Reaction Mix: 10 mM MgCl₂, 100 µM ATP, and ~0.5 µCi [γ-³²P]ATP per reaction.[1][4]
-
Stop Solution: 50 mM or 50 mM phosphoric acid.[4]
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.[4]
2. Kinase Reaction Procedure:
-
Prepare the reaction in a total volume of 20-40 µL.[4]
-
Add 1 µL of serially diluted LRRK2-IN-1 or DMSO (vehicle control) to each reaction well.
-
Add the diluted LRRK2 enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[4]
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[1][4]
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.[4]
-
Immediately immerse the P81 paper in 50 mM phosphoric acid.[4]
-
Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]
-
Perform a final wash with acetone (B3395972) to dry the papers.[4]
-
Quantify the incorporated radioactivity using a scintillation counter.[4]
Cellular LRRK2 Phosphorylation Assay (TR-FRET)
This protocol describes a high-throughput method to measure the inhibition of LRRK2 autophosphorylation at Ser935 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[9]
1. Reagents and Materials:
-
HEK293T, SH-SY5Y, or other suitable cells.
-
BacMam LRRK2-GFP (e.g., G2019S variant).[9]
-
384-well assay plates.
-
LRRK2-IN-1 serial dilutions.
-
Lysis buffer.
-
TR-FRET detection reagents (e.g., anti-GFP-terbium and anti-pSer935-d2 antibodies).
2. Procedure:
-
Transduce cells with BacMam LRRK2-GFP.
-
Plate the transduced cells onto a 384-well assay plate.
-
Treat the cells with various concentrations of LRRK2-IN-1 for 90 minutes.[9]
-
Lyse the cells.
-
Add the TR-FRET antibody detection mix to the cell lysates.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal (e.g., emission ratio of 520 nm/495 nm).[9]
-
Plot the emission ratios against the inhibitor concentration to determine the IC50.
Visualizations
Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.
Caption: Workflow for in vitro radiometric kinase assay.
References
- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
